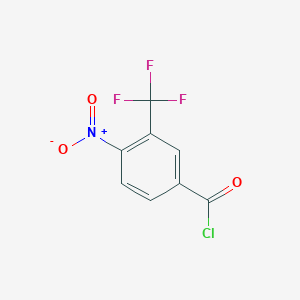
Benzoyl chloride, 4-nitro-3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3 and a molecular weight of 253.56 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 4-nitro-3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the benzoyl chloride derivative.
Industrial Production Methods: Industrial production of 4-nitro-3-(trifluoromethyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Hydrogen gas (H2), metal hydrides
Oxidizing Agents: Various oxidizing agents depending on the desired product
Major Products Formed:
Amides, Esters, Thioesters: Formed through substitution reactions with nucleophiles
Amino Derivatives: Formed through reduction of the nitro group
Applications De Recherche Scientifique
4-Nitro-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The nitro group and trifluoromethyl group influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
4-Nitrobenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
3-Nitro-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a chloride group.
4-Methyl-3-nitrobenzoyl chloride: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness: 4-Nitro-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .
Propriétés
Formule moléculaire |
C8H3ClF3NO3 |
|---|---|
Poids moléculaire |
253.56 g/mol |
Nom IUPAC |
4-nitro-3-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-6(13(15)16)5(3-4)8(10,11)12/h1-3H |
Clé InChI |
XUQSJNOXRCTFKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


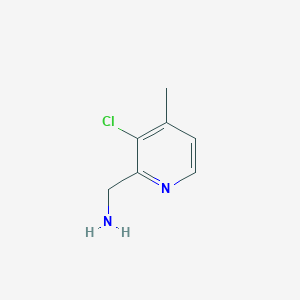
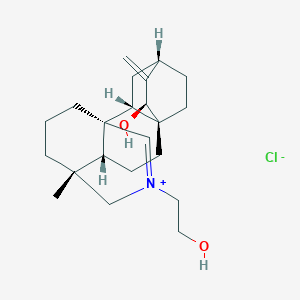



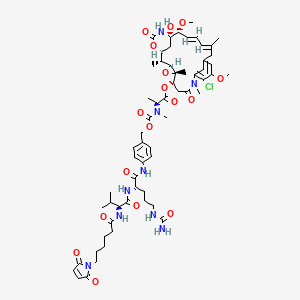
![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
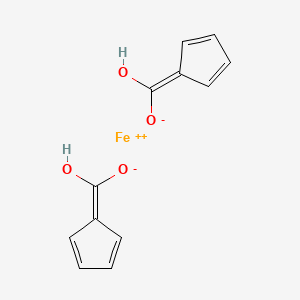
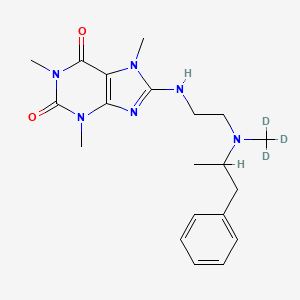
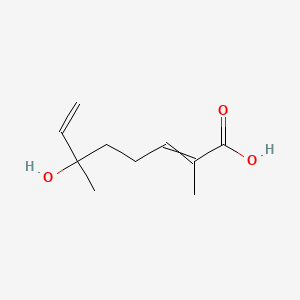
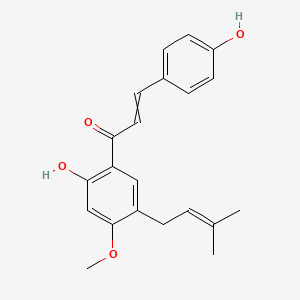
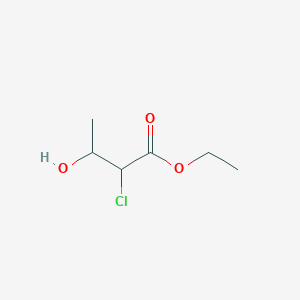
![N-[(3-Ethoxyphenyl)methylidene]hydroxylamine](/img/structure/B15145654.png)
![N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B15145667.png)
